molecular formula C14H11ClN2O2S B8431398 6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine

6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8431398
M. Wt: 306.8 g/mol
InChI Key: MRWXBOXLJMREQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C14H11ClN2O2S and its molecular weight is 306.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-4-12(5-3-10)20(18,19)17-7-6-13-14(17)8-11(15)9-16-13/h2-9H,1H3

InChI Key

MRWXBOXLJMREQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine (5.0 g, 32.8 mmol) in THF (150 mL) in an ice bath was added NaH (1.57 g, 60% in mineral oil, 39.3 mmol). After stirring in an ice bath for 30 min, 4-toluenesulfonyl chloride (6.87 g, 36.1 mmol) was added. The mixture was stirred at RT overnight. The reaction mixture was quenched with water (50 mL) at 0° C. and extracted with EtOAc (300 mL). The extract was dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was purified by SiO2 chromatography eluting with petroleum ether/EtOAc gradient (8:1 to 2:1) to afford 6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine as a yellow solid (8.5 g, 84%). MS (ESI): m/z=307.0 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two

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